![molecular formula C11H7Cl2NO B6367966 5-(2,4-Dichlorophenyl)-3-hydroxypyridine, 95% CAS No. 1262000-15-6](/img/structure/B6367966.png)
5-(2,4-Dichlorophenyl)-3-hydroxypyridine, 95%
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Overview
Description
5-(2,4-Dichlorophenyl)-3-hydroxypyridine, 95% (5-DHP-95) is an organic compound used in laboratory research and experiments. It is a white, odorless powder that is soluble in water and alcohol. 5-DHP-95 is widely used in scientific research due to its versatility and wide range of applications.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-3-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as 5-bromo-3-hydroxypyridine and 5-chloro-3-hydroxypyridine. It is also used as a reagent in the synthesis of various heterocyclic compounds, such as 2-amino-3-chloropyridine and 2-chloro-3-hydroxy pyridine. 5-(2,4-Dichlorophenyl)-3-hydroxypyridine, 95% is also used in the synthesis of various pharmaceuticals, such as fenbendazole and levamisole.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-3-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various organic compounds. It is believed that the compound acts as an acid-base catalyst by protonating the substrate, which increases the reactivity of the substrate and facilitates the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dichlorophenyl)-3-hydroxypyridine, 95% are not fully understood. However, it is believed that the compound may have an effect on the metabolism of certain substances. For example, it has been suggested that 5-(2,4-Dichlorophenyl)-3-hydroxypyridine, 95% may be involved in the metabolism of glucose and other carbohydrates.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2,4-Dichlorophenyl)-3-hydroxypyridine, 95% in laboratory experiments is its low cost and easy availability. Additionally, the compound is relatively non-toxic and can be stored for long periods of time without significant degradation. However, the compound is not very stable and can be easily oxidized in the presence of air.
Future Directions
There are several potential future directions for 5-(2,4-Dichlorophenyl)-3-hydroxypyridine, 95% research. One possible direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 5-(2,4-Dichlorophenyl)-3-hydroxypyridine, 95% in pharmaceutical synthesis. Additionally, further research could be conducted to explore the potential of 5-(2,4-Dichlorophenyl)-3-hydroxypyridine, 95% as a catalyst for other organic reactions. Finally, further research could be conducted to explore the potential of 5-(2,4-Dichlorophenyl)-3-hydroxypyridine, 95% as a potential therapeutic agent.
Synthesis Methods
The synthesis of 5-(2,4-Dichlorophenyl)-3-hydroxypyridine, 95% is a two-step process. The first step involves the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenolate. This reaction is conducted in aqueous solution at a temperature of 25°C. The second step involves the reaction of 2,4-dichlorophenolate with 3-hydroxy pyridine in aqueous solution at a temperature of 25°C. This reaction yields 5-(2,4-Dichlorophenyl)-3-hydroxypyridine, 95% as the final product.
properties
IUPAC Name |
5-(2,4-dichlorophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-1-2-10(11(13)4-8)7-3-9(15)6-14-5-7/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLHNIVVWHNQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683029 |
Source
|
Record name | 5-(2,4-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)pyridin-3-ol | |
CAS RN |
1262000-15-6 |
Source
|
Record name | 5-(2,4-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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